

Interaction of DNPC with cholesterol in lipid bilayers

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1,2-Dinonanoylphosphatidylcholine

CAS No.: 27869-45-0

Cat. No.: B1230402

[Get Quote](#)

An In-Depth Technical Guide to the Interaction of Dipalmitoylphosphatidylcholine (DPPC) and Cholesterol in Lipid Bilayers

A Note on Nomenclature: The topic specified "DNPC," which is not a standard acronym for a common phospholipid. The vast body of scientific literature on cholesterol interactions with saturated 16-carbon acyl chain phosphatidylcholines refers to DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine). This guide will proceed under the well-supported assumption that DPPC is the molecule of interest, as it is the canonical lipid for studying the principles discussed herein.

Executive Summary

The interaction between dipalmitoylphosphatidylcholine (DPPC) and cholesterol is a cornerstone of membrane biophysics, providing a fundamental model for understanding the complex behavior of eukaryotic cell membranes. Cholesterol's role extends far beyond that of a simple structural component; it is a master regulator of membrane fluidity, phase behavior, and mechanical properties. At specific concentrations, cholesterol induces the formation of the

liquid-ordered (Lo) phase, a state of matter with high acyl chain order characteristic of a gel phase, yet high lateral mobility typical of a fluid phase. This "condensing effect" of cholesterol—marked by a decrease in the area per lipid and an increase in bilayer thickness—is critical for the formation of lipid rafts, signaling platforms, and modulating the activity of membrane proteins. This guide provides a detailed examination of the thermodynamic principles, molecular forces, and biophysical consequences of the DPPC-cholesterol interaction. It further presents the core experimental methodologies used by researchers to elucidate these properties, offering not just protocols but the scientific rationale behind them, empowering professionals in research and drug development to design and interpret experiments with confidence.

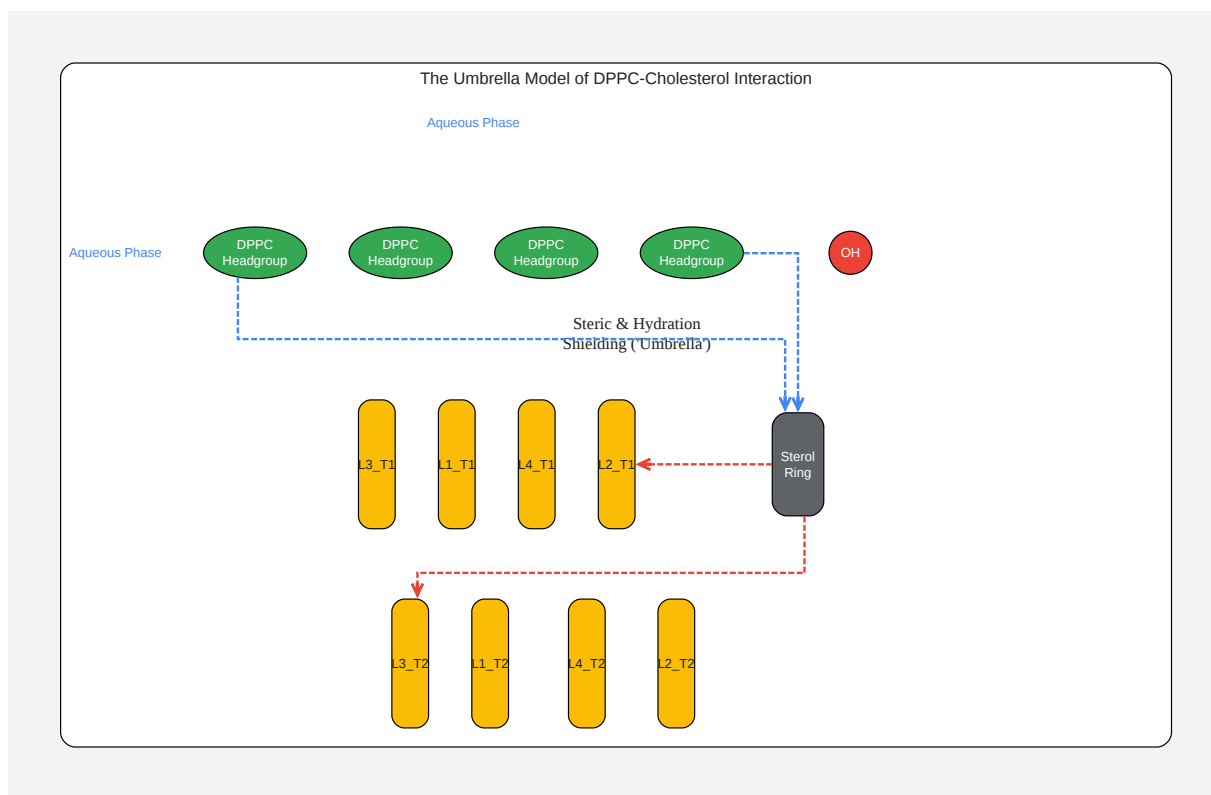
The Molecular Underpinnings of the DPPC-Cholesterol Interaction

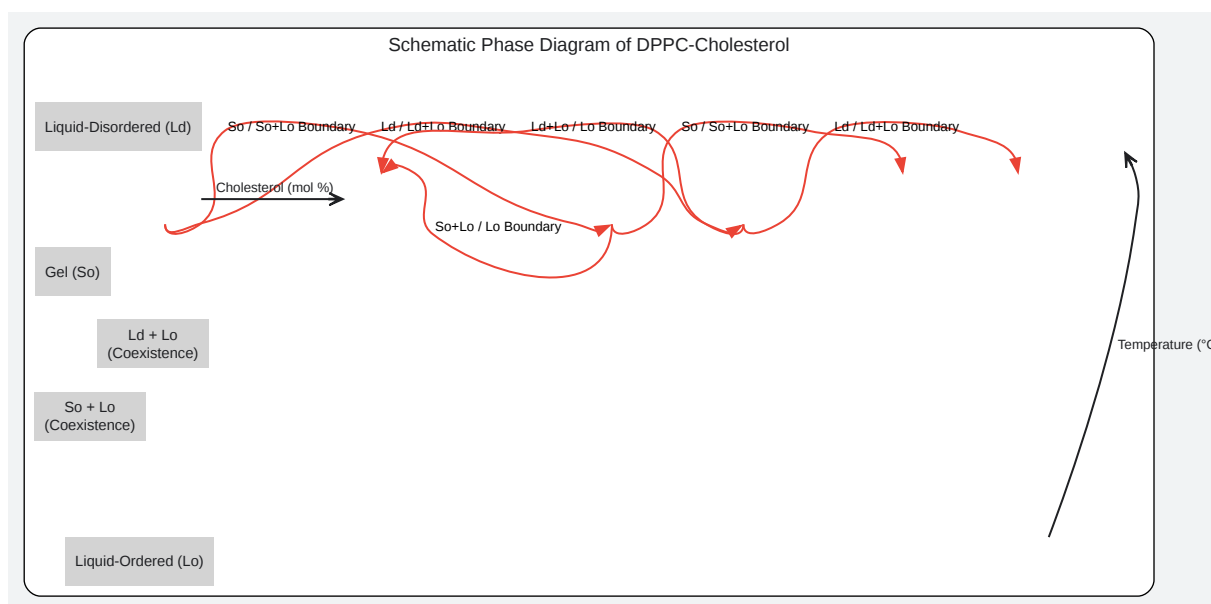
The unique relationship between DPPC and cholesterol arises from their specific molecular geometries and chemical properties. DPPC is a cylindrical phospholipid with two saturated 16-carbon acyl chains, leading to a strong tendency to pack into a well-ordered gel phase (So) below its main phase transition temperature (T_m) of $\sim 41^\circ\text{C}$. Cholesterol is an amphipathic, rigid, and roughly planar molecule. Its influence is profound and concentration-dependent.

The interaction is governed by two primary forces:

- **Van der Waals Interactions:** The rigid, planar steroid ring of cholesterol fits snugly between the flexible acyl chains of DPPC. This interaction restricts the conformational freedom (gauche-trans isomerizations) of the lipid tails, forcing them into a more extended, ordered state.^{[1][2]}
- **Hydrogen Bonding:** The 3β -hydroxyl group of cholesterol is positioned at the lipid-water interface, where it can act as both a hydrogen bond donor and acceptor. It forms hydrogen bonds with the phosphate and carbonyl oxygen atoms of the DPPC headgroup.^[3]

A key conceptual framework for understanding this interplay is the "Umbrella Model".^{[4][5][6]} This model posits that the bulky phosphocholine headgroup of DPPC provides steric and hydration shielding for the hydrophobic sterol ring of cholesterol, preventing its unfavorable contact with water.^[5] This shielding requirement dictates the lateral organization of lipids around a cholesterol molecule and is a driving force for the condensing effect.^{[4][6]}





[Click to download full resolution via product page](#)

Caption: Schematic phase diagram for DPPC-cholesterol mixtures.

Key Biophysical Consequences of Cholesterol Incorporation

The molecular interactions translate into macroscopic changes in the bilayer's physical properties. The most significant of these is the condensing effect, a non-ideal reduction in the membrane surface area. [7][8][9]

| Property | Effect of Increasing Cholesterol (in Ld phase) | Causality |
|-------------------|--|--|
| Area per Lipid | Decreases | The rigid sterol ring restricts the motion of adjacent acyl chains, forcing them into a more ordered and compact arrangement. [1][4][10] |
| Bilayer Thickness | Increases | As the acyl chains become more extended and ordered (increased trans conformations), the hydrophobic thickness of the bilayer increases. [2][7] |
| Acyl Chain Order | Increases | Cholesterol dampens the gauche-trans isomerization of the C-C bonds in the DPPC tails, leading to a higher order parameter, measurable by NMR. [1][11] |
| Membrane Fluidity | Decreases (Ordering Effect) | The term "fluidity" is complex. Cholesterol reduces the rotational and lateral motion of the acyl chains, making the membrane less "fluid" in the Ld state. [2][12] This is often described as an increase in microviscosity. [12] |
| Permeability | Decreases | The increased packing density and ordering of the acyl chains create a more formidable barrier to the passive diffusion of water and small solutes across the membrane. |

| Mechanical Strength | Increases (up to a limit) | Cholesterol incorporation generally increases the bending rigidity and rupture tension of the bilayer, making it more resistant to mechanical stress. [13][14]

Data compiled from multiple sources, including molecular dynamics simulations and experimental measurements. [1][2][7][10][13][14]

Core Analytical Techniques and Experimental Protocols

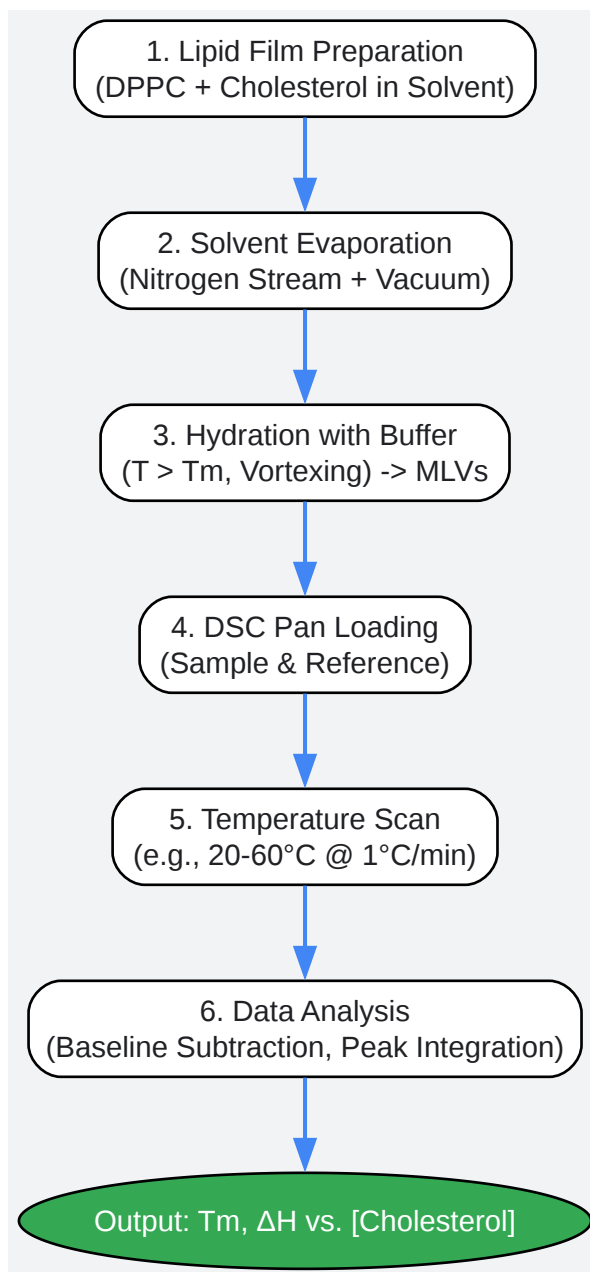
A multi-technique approach is essential to fully characterize the DPPC-cholesterol system. Below are the foundational methods, their underlying principles, and validated protocols.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat absorbed or released by a sample during a controlled temperature scan. It is the gold standard for detecting thermodynamic events like lipid phase transitions. For DPPC, the sharp main phase transition ($S_o \rightarrow L_d$) at $\sim 41^\circ\text{C}$ is a distinct signature. Cholesterol broadens this transition and reduces its enthalpy (ΔH), eventually causing it to disappear at high concentrations, which is indicative of the formation of the L_o phase. [15][16][17] Experimental Protocol: Characterizing Phase Behavior

- Lipid Film Preparation:
 - Co-dissolve precise molar ratios of DPPC and cholesterol (e.g., 100:0, 90:10, 80:20, 70:30) in a chloroform/methanol (2:1 v/v) solvent in a round-bottom flask.
 - Remove the organic solvent under a stream of nitrogen gas while rotating the flask to create a thin, uniform lipid film on the inner surface.
 - Place the flask under high vacuum for at least 2 hours to remove residual solvent.
- Vesicle Hydration:
 - Hydrate the lipid film with a suitable buffer (e.g., 10 mM PBS, pH 7.4) to a final lipid concentration of 1-5 mg/mL. The buffer volume should be pre-warmed to a temperature above the T_m of the highest-melting-point component ($\sim 50\text{-}60^\circ\text{C}$).

- Vortex vigorously for 5-10 minutes to create multilamellar vesicles (MLVs). This ensures a homogeneous suspension.
- DSC Sample Loading:
 - Accurately pipette a precise volume (e.g., 10-20 μL) of the MLV suspension into a hermetic DSC sample pan.
 - Pipette an identical volume of the pure buffer into a reference pan. This is critical for baseline subtraction.
 - Securely seal both pans.
- Data Acquisition:
 - Place the sample and reference pans into the calorimeter cell.
 - Equilibrate the system at a starting temperature well below the transition (e.g., 20°C).
 - Perform a temperature scan from 20°C to 60°C at a controlled rate (e.g., 1°C/min). Multiple heating and cooling cycles are recommended to check for reproducibility.
- Data Analysis:
 - Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve.
 - Identify the peak temperature (T_m) and integrate the area under the peak to determine the transition enthalpy (ΔH).
 - Plot T_m and ΔH as a function of cholesterol mol%. The expected result is a broadening of the peak and a decrease in ΔH until the transition is no longer detectable. [\[17\]](#)[\[18\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Solid-state NMR, particularly ^2H NMR with deuterated lipids, provides atomistic-level information about the orientation and dynamics of lipid acyl chains. [19][20] The quadrupolar splitting of the deuterium signal is directly proportional to the segmental order parameter

(SCD), a measure of the orientational order of a specific C-2H bond relative to the bilayer normal. Cholesterol dramatically increases the SCD values for DPPC, providing quantitative proof of its ordering effect. [11][20]³¹P NMR can probe the dynamics and orientation of the headgroup region. [21] Experimental Protocol: Measuring Acyl Chain Order Parameters

- Sample Preparation:
 - Prepare lipid films of DPPC-d62 (perdeuterated DPPC) and cholesterol as described in the DSC protocol. Using a deuterated lipid is essential for the ²H NMR experiment.
 - Hydrate the film with buffer to ~50% water by weight to form a well-hydrated multilamellar sample.
 - Transfer the hydrated lipid paste into a 4mm or 5mm zirconia NMR rotor using a packing tool. Ensure the sample is balanced.
- NMR Spectrometer Setup:
 - Insert the rotor into the solid-state NMR probe.
 - Set the temperature to a value above the T_m (e.g., 50°C) to ensure the bilayer is in a fluid state.
 - Tune the probe to the deuterium frequency (~61.4 MHz on a 9.4 T magnet).
- Data Acquisition:
 - Acquire the ²H NMR spectrum using a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire). This sequence is crucial for refocusing the broad deuterium signal in a solid-like sample.
 - Typical parameters: spectral width of 250 kHz, recycle delay of 1s, echo delay (τ) of 30-50 μs, and sufficient scans for a good signal-to-noise ratio.
- Data Analysis:
 - The resulting spectrum is a Pake doublet, a superposition of signals from all orientations in the powder sample.

- Measure the quadrupolar splitting ($\Delta\nu_Q$) for different segments along the acyl chain. The outermost splitting corresponds to the highly ordered plateau region of the chain.
- Calculate the order parameter using the formula: $SCD = (4/3) * (h / e2qQ) * \Delta\nu_Q$, where $(e2qQ / h)$ is the static quadrupolar coupling constant for a C-D bond (~170 kHz).
- Plot SCD as a function of carbon position and as a function of cholesterol concentration. The plot will show a significant increase in order along the chain with added cholesterol.

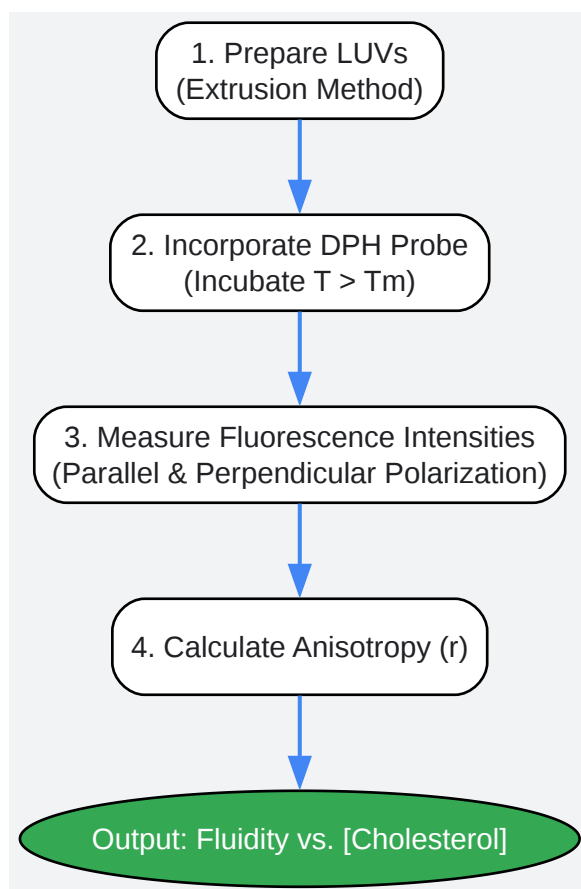
[11]

Fluorescence Spectroscopy

Principle: This technique uses fluorescent probes that partition into the lipid bilayer and report on their local environment. [12][22] It is a highly sensitive method for assessing membrane fluidity and polarity.

- Anisotropy (Fluidity): Probes like DPH (1,6-diphenyl-1,3,5-hexatriene) are used. The rotational motion of the probe is restricted in a more ordered membrane. By measuring the polarization of the emitted fluorescence, one can calculate the fluorescence anisotropy (r), which is inversely related to fluidity. [23] Cholesterol increases the anisotropy of DPH in DPPC bilayers, indicating a decrease in fluidity. [24]* Generalized Polarization (Polarity/Hydration): Probes like Laurdan are sensitive to the polarity of their environment. The emission spectrum of Laurdan shifts to blue in more ordered, less hydrated environments (like the L_o phase). This shift is quantified by the Generalized Polarization (GP) value. Cholesterol increases the GP value, indicating a more ordered, dehydrated interfacial region. [25] Experimental Protocol: Measuring Membrane Fluidity with DPH
- Vesicle Preparation:
 - Prepare large unilamellar vesicles (LUVs) of DPPC/cholesterol by the extrusion method. After hydrating the lipid film, subject the MLV suspension to multiple freeze-thaw cycles.
 - Extrude the suspension 11-21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. This produces a uniform population of LUVs.
- Probe Incorporation:

- Prepare a stock solution of DPH in a suitable solvent (e.g., THF or DMSO).
- Add a small aliquot of the DPH stock to the LUV suspension while vortexing. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid artifacts.
- Incubate the mixture in the dark at a temperature above T_m for 30-60 minutes to ensure complete probe incorporation. [23]3. Anisotropy Measurement:
- Place the sample in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizers.
- Set the excitation wavelength to ~350 nm and the emission wavelength to ~430 nm.
- Measure the fluorescence intensities with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the vertically oriented excitation polarizer. Also measure the correction factor, $G = I_{HV} / I_{HH}$.
- Data Analysis:
 - Calculate the steady-state fluorescence anisotropy (r) using the formula: $r = (IVV - G * IVH) / (IVV + 2 * G * IVH)$.
 - Plot the anisotropy value as a function of cholesterol concentration at a constant temperature (e.g., 50°C). An increase in 'r' signifies a decrease in membrane fluidity. [24]



[Click to download full resolution via product page](#)

Caption: Workflow for Fluorescence Anisotropy Measurement.

Atomic Force Microscopy (AFM)

Principle: AFM provides nanoscale topographical images of membrane surfaces and can measure their mechanical properties. [14] For DPPC-cholesterol systems, AFM is used to visualize the coexistence of different phases (e.g., L_d and L_o domains) in supported lipid bilayers (SLBs). [26][27] The L_o phase, being thicker and more ordered, appears taller than the surrounding L_d phase in AFM images. [26] Force spectroscopy mode can be used to measure the force required to puncture the bilayer, providing information on its mechanical stability. [14] [28][29] Experimental Protocol: Visualizing Phase Coexistence

- SLB Formation:
 - Prepare small unilamellar vesicles (SUVs) of the desired DPPC/cholesterol composition by sonication or extrusion.

- Cleave a fresh mica surface to provide an atomically flat, hydrophilic substrate.
- Deposit the SUV solution onto the mica surface in the presence of a buffer containing divalent cations (e.g., 10 mM Tris, 150 mM KCl, 5 mM CaCl₂, pH 7.5). The cations mediate the fusion of vesicles onto the substrate.
- Incubate at a temperature above T_m (e.g., 60°C) to facilitate vesicle rupture and fusion into a continuous bilayer.
- Gently rinse the surface with buffer to remove unfused vesicles.
- AFM Imaging:
 - Mount the SLB sample in the AFM fluid cell, ensuring it remains hydrated at all times.
 - Use a soft silicon nitride cantilever (spring constant < 0.1 N/m) to minimize sample damage.
 - Operate the AFM in tapping mode or contact mode under low applied force.
 - Acquire height and phase images of the surface.
- Data Analysis:
 - Analyze the height images to identify domains. Perform a cross-sectional analysis to measure the height difference between the coexisting phases. The taller domains correspond to the cholesterol-enriched L_o phase.
 - Phase images can provide contrast based on the mechanical properties of the different domains.

Conclusion: A Unified Model for a Complex Interaction

The interaction between DPPC and cholesterol is a classic example of how non-covalent forces at the molecular level give rise to emergent properties that are critical for biological function. Cholesterol acts as a unique regulator, abolishing the sharp gel-to-liquid crystalline phase

transition of pure DPPC and inducing a liquid-ordered phase that combines properties of both states. [2] This ordering or "condensing" effect stiffens the membrane, reduces its permeability, and provides a physical basis for the formation of functional microdomains. [19][7][10] A comprehensive understanding, essential for fields ranging from cell biology to liposomal drug delivery, can only be achieved by integrating thermodynamic data from DSC, atomistic-level structural details from NMR, dynamic information from fluorescence spectroscopy, and topographical evidence from AFM. Together, these techniques provide a self-validating system of evidence that confirms the profound and multifaceted role of cholesterol in modulating the structure and function of lipid bilayers.

References

- Dynamic Molecular Structure and Phase Diagram of DPPC–Cholesterol Binary Mixtures: A 2D-ELDOR Study. The Journal of Physical Chemistry B - ACS Publications. [\[Link\]](#)
- Cholesterol Effects on the Physical Properties of Lipid Membranes Viewed by Solid-state NMR Spectroscopy. PubMed. [\[Link\]](#)
- Ternary phase diagram of dipalmitoyl-PC/dilauroyl-PC/cholesterol: nanoscopic domain formation driven by cholesterol. NIH. [\[Link\]](#)
- ¹⁷O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers. Royal Society of Chemistry. [\[Link\]](#)
- Spatially Resolving the Condensing Effect of Cholesterol in Lipid Bilayers. ResearchGate. [\[Link\]](#)
- Solid-State NMR of highly ¹³C-enriched cholesterol in lipid bilayers. Lund University. [\[Link\]](#)
- Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol. PMC - NIH. [\[Link\]](#)
- Effect of cholesterol vs. ergosterol on DPPC bilayer properties: insights from atomistic simulations. bioRxiv. [\[Link\]](#)

- Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes. PMC - PubMed Central. [\[Link\]](#)
- The Condensing Effect of Cholesterol in Lipid Bilayers. PMC - PubMed Central - NIH. [\[Link\]](#)
- Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy. MDPI. [\[Link\]](#)
- Constant-Pressure Molecular Dynamics Investigation of Cholesterol Effects in a Dipalmitoylphosphatidylcholine Bilayer. CORE. [\[Link\]](#)
- Phase equilibria of cholesterol/dipalmitoylphosphatidylcholine mixtures: 2H nuclear magnetic resonance and differential scanning calorimetry. PubMed. [\[Link\]](#)
- Using NMR to Study Lipid Structures in Biological Membranes. Creative Biostructure. [\[Link\]](#)
- Combined Monte Carlo and molecular dynamics simulation of hydrated lipid-cholesterol lipid bilayers at low cholesterol concentration. PubMed. [\[Link\]](#)
- A Molecular View of the Cholesterol Condensing Effect in DOPC Lipid Bilayers. PMC - NIH. [\[Link\]](#)
- Phase evolution in cholesterol/DPPC monolayers: atomic force microscopy and near field scanning optical microscopy studies. PubMed. [\[Link\]](#)
- The phase diagrams of DPPC-cholesterol mixtures at 98% RH' a° and 75%... ResearchGate. [\[Link\]](#)
- The complete phase diagrams of DPPC/cholesterol. University of Virginia. [\[Link\]](#)
- Membrane fluidity measurement using UV fluorescence polarization. BMG Labtech. [\[Link\]](#)
- Phase diagram of phospholipid/cholesterol complexes, such as... ResearchGate. [\[Link\]](#)
- Effect of cholesterol on the structure of a phospholipid bilayer. PNAS. [\[Link\]](#)
- A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer

membranes. PubMed. [\[Link\]](#)

- (PDF) Cholesterol Effects on the Physical Properties of Lipid Membranes Viewed by Solid-state NMR Spectroscopy. ResearchGate. [\[Link\]](#)
- Cholesterol's Interfacial Interactions with Sphingomyelins and Phosphatidylcholines: Hydrocarbon Chain Structure Determines the Magnitude of Condensation. PMC - NIH. [\[Link\]](#)
- Fluorescence Spectroscopic Studies on Phase Heterogeneity in Lipid Bilayer Membranes. Springer Link. [\[Link\]](#)
- Fluorescence Correlation Spectroscopy for the Study of Membrane Dynamics and Organization in Giant U. Daily Bio Review. [\[Link\]](#)
- Effect of cholesterol content on the structural and dynamic membrane properties of DMPC/DSPC large unilamellar bilayers. PubMed. [\[Link\]](#)
- High-sensitivity scanning calorimetric study of mixtures of cholesterol with dimyristoyl- and dipalmitoylphosphatidylcholines. PubMed. [\[Link\]](#)
- Instability Of Cholesterol Clusters In Lipid Bilayers And The Cholesterol's Umbrella Effect. ResearchGate. [\[Link\]](#)
- Effects of cholesterol on bilayers with various degrees of unsaturation of their phospholipid tails under mechanical stress. NIH. [\[Link\]](#)
- Molecular Dynamics Simulation of the Structure of Dimyristoylphosphatidylcholine Bilayers with Cholesterol, Ergosterol, and Lanosterol. ResearchGate. [\[Link\]](#)
- Membrane Models and Experiments Suitable for Studies of the Cholesterol Bilayer Domains. MDPI. [\[Link\]](#)
- Phase evolution in cholesterol/DPPC monolayers: Atomic force microscopy and near field scanning optical microscopy studies. ResearchGate. [\[Link\]](#)
- Structure of Dipalmitoylphosphatidylcholine/Cholesterol Bilayer at Low and High Cholesterol Concentrations: Molecular Dynamics Simulation. R Discovery. [\[Link\]](#)

- DSC thermograms of pure DSPC bilayer and DSPC-cholesterol binary... ResearchGate. [\[Link\]](#)
- (PDF) Cholesterol tunes lipid bilayer interactions. ResearchGate. [\[Link\]](#)
- Effect of cholesterol on DMPC phospholipid membranes and QSAR model construction in membrane-interaction QSAR study through molecular dynamics simulation. PubMed. [\[Link\]](#)
- Structure of dipalmitoylphosphatidylcholine/cholesterol bilayer at low and high cholesterol concentrations: molecular dynamics simulation. PMC - NIH. [\[Link\]](#)
- Structure and Nanomechanics of Model Membranes by Atomic Force Microscopy and Spectroscopy: Insights into the Role of Cholesterol and Sphingolipids. MDPI. [\[Link\]](#)
- Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine. PubMed. [\[Link\]](#)
- Comment on “Cholesterol Induced Asymmetry in DOPC Bilayers Probed by AFM Force Spectroscopy”. Scientific Archives. [\[Link\]](#)
- Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. MDPI. [\[Link\]](#)
- Assess the nature of cholesterol–lipid interactions through the chemical potential of cholesterol in phosphatidylcholine bilayers. PMC - NIH. [\[Link\]](#)
- Role of Cholesterol in Interaction of Ionic Liquids with Model Lipid Membranes and Associated Permeability. The Journal of Physical Chemistry B - ACS Publications. [\[Link\]](#)
- Emerging methodologies to investigate lipid–protein interactions. PMC - NIH. [\[Link\]](#)
- Interactions of cholesterol with lipid bilayers: the preferred configuration and fluctuations. PMC - NIH. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Effect of cholesterol vs. ergosterol on DPPC bilayer properties: insights from atomistic simulations | bioRxiv \[biorxiv.org\]](#)
- [3. ¹⁷O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers - Chemical Communications \(RSC Publishing\) DOI:10.1039/D0CC05466F \[pubs.rsc.org\]](#)
- [4. A Molecular View of the Cholesterol Condensing Effect in DOPC Lipid Bilayers - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. Instability Of Cholesterol Clusters In Lipid Bilayers And The Cholesterol's Umbrella Effect - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. Assess the nature of cholesterol–lipid interactions through the chemical potential of cholesterol in phosphatidylcholine bilayers - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. The Condensing Effect of Cholesterol in Lipid Bilayers - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. pnas.org \[pnas.org\]](#)
- [9. Cholesterol's Interfacial Interactions with Sphingomyelins and Phosphatidylcholines: Hydrocarbon Chain Structure Determines the Magnitude of Condensation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. Effects of cholesterol on bilayers with various degrees of unsaturation of their phospholipid tails under mechanical stress - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. Structure and Nanomechanics of Model Membranes by Atomic Force Microscopy and Spectroscopy: Insights into the Role of Cholesterol and Sphingolipids \[mdpi.com\]](#)
- [15. Phase equilibria of cholesterol/dipalmitoylphosphatidylcholine mixtures: ²H nuclear magnetic resonance and differential scanning calorimetry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [16. A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- 17. High-sensitivity scanning calorimetric study of mixtures of cholesterol with dimyristoyl- and dipalmitoylphosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Cholesterol Effects on the Physical Properties of Lipid Membranes Viewed by Solid-state NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Effect of cholesterol content on the structural and dynamic membrane properties of DMPC/DSPC large unilamellar bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy [mdpi.com]
- 26. Phase evolution in cholesterol/DPPC monolayers: atomic force microscopy and near field scanning optical microscopy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. scientificarchives.com [scientificarchives.com]
- 29. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Interaction of DNPC with cholesterol in lipid bilayers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1230402/docs#interaction-of-dnpc-with-cholesterol-in-lipid-bilayers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)